molecular formula C21H20N6O B2686339 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034390-74-2

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2686339
M. Wt: 372.432
InChI Key: FHIPPVDQKVZEOU-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule. It is part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo triazole core .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Methods of Application or Experimental Procedures

The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

Results or Outcomes

All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .

Application in Medicinal Chemistry

Summary of the Application

1H-1,2,3-triazole-fused pyrazines and pyridazines have shown potential in medicinal chemistry, particularly in the inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase .

Methods of Application or Experimental Procedures

These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Results or Outcomes

Compounds containing these heterocyclic nuclei have shown potent c-Met inhibition, such as the current clinical candidate Savolitinib . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Application in Material Sciences

Summary of the Application

Compounds containing the 1,2,3-triazolo[1,5-a]pyrazine unit have been incorporated into polymers for use in solar cells .

Methods of Application or Experimental Procedures

These compounds are synthesized and incorporated into the polymer structure, enhancing the efficiency of solar cells .

Results or Outcomes

The incorporation of these compounds into polymers has shown promising results in improving the efficiency of solar cells .

Application in Industrial Chemistry

Summary of the Application

1H-1,2,3-triazole molecules play a vital role in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Methods of Application or Experimental Procedures

These compounds are synthesized and used in various industrial processes. For instance, they are used in the production of dyes and photographic materials. They also serve as photostabilizers and corrosion inhibitors .

Results or Outcomes

The use of these compounds in industrial applications has contributed to the development of more efficient and effective products .

Application in Drug Development

Summary of the Application

Benzotriazole (BTA) is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole. This white-to-light tan solid has a variety of uses, for instance, as a corrosion inhibitor .

Methods of Application or Experimental Procedures

Benzotriazole is synthesized through the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups .

Results or Outcomes

Benzotriazole has been used as a corrosion inhibitor. It can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c28-21(14-27-19-10-4-3-9-17(19)24-25-27)23-16-8-2-1-7-15(16)18-13-26-12-6-5-11-20(26)22-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIPPVDQKVZEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

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